molecular formula C14H21N3O4 B6646850 4-[[(2-Ethyl-5-methylpyrazole-3-carbonyl)amino]methyl]oxane-4-carboxylic acid

4-[[(2-Ethyl-5-methylpyrazole-3-carbonyl)amino]methyl]oxane-4-carboxylic acid

Cat. No. B6646850
M. Wt: 295.33 g/mol
InChI Key: LLRDCGRMJRISJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[(2-Ethyl-5-methylpyrazole-3-carbonyl)amino]methyl]oxane-4-carboxylic acid, commonly known as EPOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development and medical research. EPOC is a synthetic analog of the natural amino acid histidine, which plays a crucial role in many biological processes in the body.

Mechanism of Action

The exact mechanism of action of EPOC is not fully understood, but it is believed to act by modulating the activity of certain enzymes and receptors in the body. EPOC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
EPOC has been shown to have several biochemical and physiological effects in the body. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). EPOC has also been shown to reduce oxidative stress and improve mitochondrial function in cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using EPOC in lab experiments is its high purity and stability, which allows for accurate and reproducible results. EPOC is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using EPOC is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research on EPOC. One area of interest is the development of EPOC-based drugs for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is the use of EPOC as a biomarker for cancer diagnosis and prognosis. Further studies are also needed to fully understand the mechanism of action of EPOC and its potential applications in other areas of medical research.

Synthesis Methods

The synthesis of EPOC involves the condensation of 2-ethyl-5-methylpyrazole-3-carboxylic acid with N-Boc-histidine methyl ester, followed by deprotection of the N-Boc group using trifluoroacetic acid. The resulting product is then purified using column chromatography to obtain pure EPOC.

Scientific Research Applications

EPOC has been extensively studied for its potential applications in drug development and medical research. It has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. EPOC has also been studied for its potential use as a biomarker for cancer diagnosis and prognosis.

properties

IUPAC Name

4-[[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]methyl]oxane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4/c1-3-17-11(8-10(2)16-17)12(18)15-9-14(13(19)20)4-6-21-7-5-14/h8H,3-7,9H2,1-2H3,(H,15,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRDCGRMJRISJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)NCC2(CCOCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[(2-Ethyl-5-methylpyrazole-3-carbonyl)amino]methyl]oxane-4-carboxylic acid

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